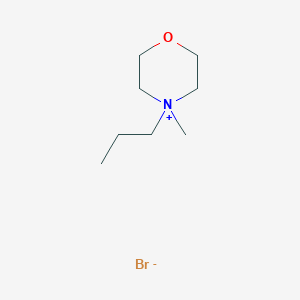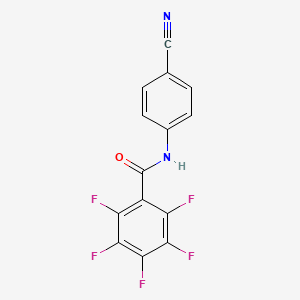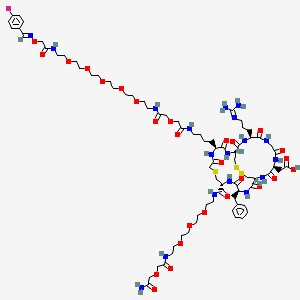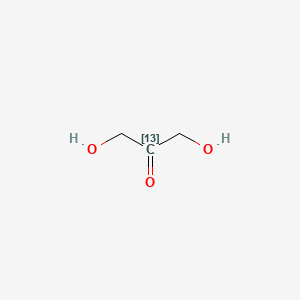
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne is a complex organic compound characterized by its unique structure, which includes two naphthyl groups attached to a buta-1,3-diyne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne typically involves the coupling of naphthyl-substituted phenylacetylene derivatives. One common method is the oxidative acetylene coupling reaction, which can be carried out using palladium catalysts under an inert atmosphere . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine to facilitate the coupling process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reaction from laboratory to industrial scale, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthyl-substituted alkanes.
Aplicaciones Científicas De Investigación
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne has several applications in scientific research, including:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound, making it useful in applications such as organic electronics and photonics .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(phenylbuta-1,3-diyn-1-yl)benzene: Similar in structure but with phenyl groups instead of naphthyl groups.
4,4,4-Trifluoro-1-(2-naphthyl)-1,3-butanedione: Contains a naphthyl group but differs in the functional groups attached to the buta-1,3-diyne backbone.
Uniqueness
1,4-Bis(2-(naphthalen-2-yl)phenyl)buta-1,3-diyne is unique due to its specific arrangement of naphthyl groups, which imparts distinct electronic and optical properties. This makes it particularly valuable in the development of materials for organic electronics and other advanced applications .
Propiedades
Fórmula molecular |
C36H22 |
|---|---|
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
2-[2-[4-(2-naphthalen-2-ylphenyl)buta-1,3-diynyl]phenyl]naphthalene |
InChI |
InChI=1S/C36H22/c1-5-17-31-25-33(23-21-27(31)11-1)35-19-9-7-15-29(35)13-3-4-14-30-16-8-10-20-36(30)34-24-22-28-12-2-6-18-32(28)26-34/h1-2,5-12,15-26H |
Clave InChI |
YNHZUDXIWCCHMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C#CC#CC4=CC=CC=C4C5=CC6=CC=CC=C6C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl {[3-cyano-4-(4-ethoxyphenyl)-6-methyl-5-(phenylcarbamoyl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B14136498.png)
![1-[3,4-Bis[(4-nitrophenyl)methoxy]phenyl]ethanone](/img/structure/B14136499.png)


![5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione](/img/structure/B14136512.png)

![N-benzyl-2-(2,3,4,4a,6,6a,7,8,10a,10b-decahydro-1H-benzo[c]chromen-6-yl)-N,N,2-trimethylpropan-1-aminium](/img/structure/B14136523.png)


![N-[2-(2-methylpropyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]benzenesulfonamide](/img/structure/B14136542.png)
![N-[(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B14136545.png)
